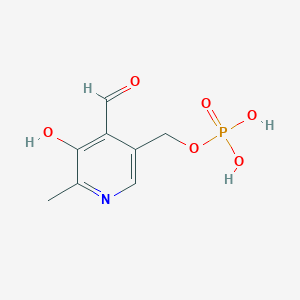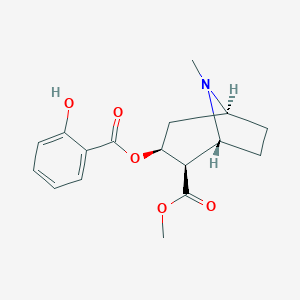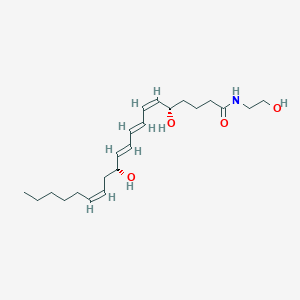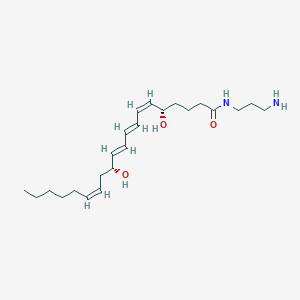
Pyridoxalphosphat
Übersicht
Beschreibung
Pyridoxal phosphate is the active form of vitamin B6 and serves as a coenzyme in a variety of enzymatic reactions. It is involved in amino acid metabolism, neurotransmitter synthesis, and other biochemical processes. Pyridoxal phosphate is essential for the proper functioning of enzymes that catalyze reactions such as transamination, decarboxylation, and racemization of amino acids .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Pyridoxal phosphate exerts its effects by acting as a coenzyme in various enzymatic reactions. It forms a Schiff-base linkage with the amino group of amino acids, facilitating the transfer of amino groups, decarboxylation, and other reactions. The molecular targets of pyridoxal phosphate include aminotransferases, decarboxylases, and other enzymes involved in amino acid metabolism . The pathways involved include transamination, decarboxylation, and deamination, which are critical for the synthesis of neurotransmitters and other biomolecules .
Safety and Hazards
Zukünftige Richtungen
The chemical mechanisms for PLP-mediated reactions have been well elaborated and accepted with an emphasis on the pure chemical steps, but how the chemical steps are processed by enzymes, especially by functions of active site residues, are not fully elucidated . This discussion aims to link the specific mechanism described for the individual enzyme to the same types of enzymes from different species .
Biochemische Analyse
Biochemical Properties
Pyridoxal phosphate plays a crucial role in biochemical reactions, particularly in the metabolism of amino acids . It acts as a coenzyme in all transamination reactions, and in certain decarboxylation, deamination, and racemization reactions of amino acids . The aldehyde group of pyridoxal phosphate forms a Schiff-base linkage (internal aldimine) with the ε-amino group of a specific lysine group of the aminotransferase enzyme .
Cellular Effects
Pyridoxal phosphate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress endothelial cell proliferation and angiogenesis by inhibiting DNA polymerase and DNA topoisomerases .
Molecular Mechanism
The molecular mechanism of pyridoxal phosphate involves its ability to covalently bind the substrate, and then act as an electrophilic catalyst, thereby stabilizing different types of carbanionic reaction intermediates . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of pyridoxal phosphate change over time in laboratory settings. Studies have shown that it plays a role in the dynamic management of PLP, preventing the accumulation of pyridoxine 5′-phosphate (PNP) in the shoot and 4-pyridoxine acid (4-PA) in both tissues, as well as maintaining pyridoxal (PL) levels in the root .
Dosage Effects in Animal Models
The effects of pyridoxal phosphate vary with different dosages in animal models. For instance, it has been used as an antidote primarily for the control of seizures following poisoning by isoniazid, monomethylhydrazine, esculenta mushrooms, and other hydrazines .
Metabolic Pathways
Pyridoxal phosphate is involved in numerous metabolic pathways. It participates in the metabolism of amino acids, carbohydrates, and lipids . It also contributes to the synthesis of many neurotransmitters .
Transport and Distribution
The transport of pyridoxal phosphate into mammalian cells is facilitated and exhibits relative specificity that permits the 4′ linkage of diverse amines . The latter thereby gain enhanced transport into cells followed by metabolic release .
Subcellular Localization
The intracellular localization of pyridoxal phosphate activity has been demonstrated in human neutrophils by electron microscope cytochemistry . Under alkaline conditions, an enzyme active against pyridoxal phosphate was localized to a cytoplasmic granule population, the phosphasome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridoxal phosphate can be synthesized through several chemical routes. One common method involves the oxidation of pyridoxal using hydrogen peroxide in the presence of a catalyst such as cupric bromide. The reaction is typically carried out at temperatures between 30 to 35 degrees Celsius . Another method involves the use of pyridoxine as a starting material, which is then phosphorylated and oxidized to form pyridoxal phosphate .
Industrial Production Methods: Industrial production of pyridoxal phosphate often involves the fermentation of microorganisms that can produce vitamin B6 derivatives. These microorganisms are cultured in bioreactors, and the pyridoxal phosphate is extracted and purified from the fermentation broth. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridoxal phosphate undergoes various types of chemical reactions, including:
Transamination: Pyridoxal phosphate acts as a coenzyme in transamination reactions, where it facilitates the transfer of amino groups between amino acids and keto acids.
Decarboxylation: It is involved in the decarboxylation of amino acids, leading to the formation of neurotransmitters such as serotonin and gamma-aminobutyric acid.
Deamination: Pyridoxal phosphate participates in the deamination of amino acids, resulting in the removal of amino groups.
Common Reagents and Conditions:
Hydrogen Peroxide: Used as an oxidizing agent in the synthesis of pyridoxal phosphate.
Cupric Bromide: Acts as a catalyst in the oxidation process.
Pyridoxine: A precursor in the synthesis of pyridoxal phosphate.
Major Products Formed:
Pyridoxamine Phosphate: Formed during transamination reactions.
Neurotransmitters: Such as serotonin and gamma-aminobutyric acid, formed during decarboxylation reactions.
Vergleich Mit ähnlichen Verbindungen
Pyridoxal phosphate is unique among the vitamin B6 vitamers due to its high biological activity and versatility as a coenzyme. Similar compounds include:
Pyridoxine: The alcohol form of vitamin B6, which can be converted to pyridoxal phosphate through phosphorylation and oxidation.
Pyridoxamine: The amine form of vitamin B6, which also serves as a precursor to pyridoxal phosphate.
Compared to pyridoxine and pyridoxamine, pyridoxal phosphate has a broader range of enzymatic activities and is more directly involved in critical biochemical processes .
Eigenschaften
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVDGCNFYWLIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048351 | |
| Record name | Pyridoxal phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Acros Organics MSDS], Solid | |
| Record name | Pyridoxal 5-phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17039 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyridoxal 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Appreciable, 28 mg/mL | |
| Record name | Pyridoxal phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pyridoxal Phosphate is a coenzyme of many enzymatic reactions. It is the active form of vitamin B6 which comprises three natural organic compounds, pyridoxal, pyridoxamine and pyridoxine. Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids. The aldehyde group of pyridoxal phosphate forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme. The alpha-amino group of the amino acid substrate displaces the epsilon-amino group of the active-site lysine residue. The resulting aldimine becomes deprotonated to become a quinoid intermediate, which in turn accepts a proton at a different position to become a ketimine. Ketimine becomes hydrolyzed so that the amino group remains on the protein complex., MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development. | |
| Record name | Pyridoxal phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MC-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
54-47-7 | |
| Record name | Pyridoxal 5′-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pyridoxal phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridoxal phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxal 5'-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAL PHOSPHATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F06SGE49M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxal 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 °C | |
| Record name | Pyridoxal phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: PLP, the active form of vitamin B6, acts as a coenzyme for numerous enzymes involved in amino acid metabolism. It binds to its target enzymes via a Schiff base linkage, formed between its aldehyde group and the ε-amino group of a lysine residue at the enzyme's active site. [, , , , , , , , ]
A: The Schiff base linkage is crucial for PLP's catalytic activity. It acts as an electron sink, stabilizing carbanionic intermediates formed during various enzymatic reactions, such as transamination, decarboxylation, and racemization. [, , , , ]
A: PLP-dependent enzymes are involved in a wide range of metabolic processes. For example, glutamate decarboxylase, a PLP-dependent enzyme, catalyzes the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. [, , , , ]
ANone: The molecular formula of Pyridoxal Phosphate is C8H10NO6P, and its molecular weight is 247.14 g/mol.
A: Pyridoxal Phosphate exhibits characteristic absorption maxima at around 327 nm and 425 nm, depending on the pH and its chemical environment. These spectral properties are often utilized to study its binding to enzymes and the formation of reaction intermediates. [, , ]
A: PLP is generally stable in acidic conditions but can be degraded in alkaline solutions. Its stability can also be affected by temperature, light exposure, and the presence of certain metal ions. [, ]
ANone: PLP functions as a versatile coenzyme for various enzymatic reactions. Some of its key roles include:
- Transamination: Transferring amino groups between amino acids and keto acids, crucial for amino acid synthesis and degradation. [, , ]
- Decarboxylation: Removing carboxyl groups from amino acids, leading to the formation of biogenic amines like histamine and GABA. [, , ]
- Racemization: Interconverting L- and D-isomers of amino acids. [, ]
A: In transamination, PLP facilitates the transfer of an amino group from an amino acid to a keto acid. This occurs through a multi-step mechanism involving the formation of a Schiff base between PLP and the amino acid, followed by isomerization and hydrolysis steps, ultimately resulting in the formation of a new amino acid and pyridoxamine phosphate (PMP). PMP then reacts with another keto acid to regenerate PLP and complete the transamination cycle. [, , ]
A: Besides its critical role in enzyme function, PLP is used as a dietary supplement to address vitamin B6 deficiency. []
A: Yes, computational chemistry tools have been employed to model the structure of PLP-enzyme complexes, understand the reaction mechanisms of PLP-dependent enzymes, and design inhibitors targeting these enzymes. []
A: Modifications to the structure of PLP, particularly at the aldehyde and phosphate groups, can significantly influence its binding affinity for enzymes and its catalytic activity. Studies using various PLP analogs have provided valuable insights into the structure-activity relationships of this coenzyme. [, ]
A: Various formulation approaches, such as encapsulation or complexation with specific carriers, can enhance the stability and bioavailability of PLP, making it more effective as a dietary supplement. []
A: PLP is readily absorbed in the small intestine and transported to various tissues. It is primarily metabolized in the liver, where it is converted to pyridoxic acid and excreted in urine. [, , ]
A: Studies have explored the effect of PLP supplementation on various physiological parameters in animal models and humans. For instance, researchers have investigated the impact of PLP on enzyme activities, neurotransmitter levels, and clinical outcomes in conditions like vitamin B6 deficiency and certain neurological disorders. [, , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)










